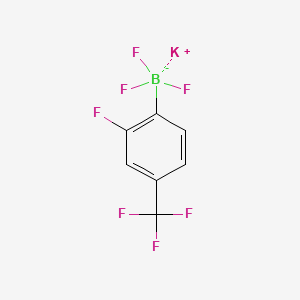

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

Description

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate (CAS 1150655-12-1) is a potassium aryltrifluoroborate salt with the molecular formula C₇H₃BF₇K and a molecular weight of 270.00 g/mol . Its structure features a phenyl ring substituted with a fluorine atom at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position, bonded to a trifluoroborate (-BF₃K) moiety. This compound is typically stored under an inert atmosphere at room temperature to maintain stability .

Aryltrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their air and moisture stability compared to boronic acids . The electron-withdrawing fluorine and trifluoromethyl groups in this compound enhance its reactivity by polarizing the boron-carbon bond, facilitating transmetallation with palladium catalysts . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing fluorinated aromatic compounds .

Properties

IUPAC Name |

potassium;trifluoro-[2-fluoro-4-(trifluoromethyl)phenyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BF7.K/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFIFIUHQRJHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)C(F)(F)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BF7K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660273 | |

| Record name | Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-12-1 | |

| Record name | Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1150655-12-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate conditions.

Major Products Formed:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Various oxidized derivatives depending on the substrate.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

The compound is predominantly utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is vital for forming carbon-carbon bonds. This reaction allows for the construction of complex organic molecules from simpler ones, making it essential in synthetic organic chemistry. The presence of the trifluoromethyl group increases the reaction's efficiency by improving the electronic properties of the substrate.

Versatility

Its ability to tolerate a wide range of functional groups makes it an ideal reagent for synthesizing complex molecules. This versatility is crucial in developing new materials and pharmaceuticals.

Medicinal Chemistry

Drug Development

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is increasingly recognized for its role in medicinal chemistry, particularly in the synthesis of biologically active compounds. The incorporation of fluorinated groups into drug molecules can enhance their pharmacokinetic properties, such as metabolic stability and bioavailability. This characteristic is particularly beneficial in designing new therapeutic agents.

Pharmacological Properties

Fluorine atoms are known to influence the pharmacological profiles of drugs positively. The trifluoromethyl group can improve lipophilicity and modify the binding affinity of drugs to their targets, which may lead to more effective treatments.

Agrochemicals

The compound is also employed in the agrochemical industry for synthesizing herbicides and pesticides. Its unique properties allow for the development of compounds that are effective against various pests while maintaining environmental safety standards .

Material Science

Research is ongoing into the potential applications of this compound in developing functional materials with specific properties. The combination of fluorine and trifluoromethyl groups could lead to novel materials that exhibit unique electronic or optical characteristics .

Case Studies

-

Suzuki-Miyaura Coupling Efficiency

A study demonstrated that using this compound significantly increased yields in Suzuki-Miyaura reactions involving various aryl halides and boronic acids, showcasing its effectiveness as a boron source in cross-coupling methodologies. -

Pharmaceutical Applications

Research has shown that incorporating this compound into drug candidates improved their metabolic stability compared to non-fluorinated analogs. This finding suggests its potential utility in developing next-generation pharmaceuticals with enhanced efficacy .

Mechanism of Action

The mechanism by which Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate exerts its effects primarily involves its role as a boron reagent in cross-coupling reactions. The trifluoromethyl group enhances the electrophilicity of the boron atom, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved are typically related to the specific reactions it is used in, such as the Suzuki-Miyaura coupling pathway.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Potassium Aryltrifluoroborates

Research Findings and Data

- Catalytic Efficiency : In palladium-catalyzed couplings, the target compound achieves >90% yield with aryl iodides at 80°C, outperforming 4-fluorophenyltrifluoroborate (70% yield under same conditions) due to enhanced electrophilicity .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition at 220°C for the target compound, compared to 180°C for 4-(hydroxymethyl)phenyltrifluoroborate , highlighting the stabilizing effect of fluorine .

- Safety Profile : The target compound’s hazard profile (H315, H319, H335) is less severe than chlorinated analogs, which may release toxic HCl upon decomposition .

Biological Activity

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate (KFTB) is a specialized organoboron compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and implications in various fields, supported by research findings and case studies.

- Molecular Formula : C7H4BF6K

- Molecular Weight : 270.00 g/mol

- CAS Number : 1150655-12-1

The compound features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a trifluoroborate group. Its unique structure enhances its reactivity and stability, making it suitable for various chemical reactions, particularly in organic synthesis.

KFTB's biological activity is primarily attributed to its ability to interact with biomolecules such as enzymes and proteins. The following mechanisms have been identified:

- Enzyme Interaction : KFTB can bind to active sites of enzymes, altering their catalytic activity and influencing reaction kinetics. This interaction can lead to either inhibition or activation of enzymatic functions, depending on the context of the biochemical pathway involved.

- Cell Signaling Modulation : The compound has been shown to affect cellular processes by influencing cell signaling pathways and gene expression. This modulation occurs through interactions with specific cellular receptors, resulting in altered intracellular signaling cascades.

- Biochemical Pathway Influence : KFTB participates in biochemical reactions such as the Suzuki-Miyaura coupling, where it serves as a boron source facilitating carbon-carbon bond formation . This property is crucial for synthesizing complex organic molecules, including pharmaceuticals.

Case Studies

- Suzuki-Miyaura Coupling :

- Oxidation Reactions :

-

Biological Stability :

- Investigations into KFTB's stability under various environmental conditions revealed that it maintains efficacy when stored appropriately but may degrade over time, affecting its biological activity.

Applications in Biology and Medicine

KFTB's unique properties make it valuable not only in organic synthesis but also in potential medicinal applications:

- Drug Development : The incorporation of KFTB into drug molecules can enhance their metabolic stability and efficacy due to the trifluoromethyl group, which is known to improve pharmacokinetic properties.

- Agrochemicals : In the agrochemical industry, KFTB is utilized for synthesizing herbicides and pesticides, demonstrating its versatility beyond medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate?

The compound is typically synthesized via a two-step process:

- Step 1 : Prepare the arylboronic acid precursor by halogenation or fluorination of the parent aryl compound.

- Step 2 : React the boronic acid with potassium hydrogen fluoride (KHF₂) in a polar solvent (e.g., THF or water) under basic conditions (e.g., K₂CO₃) to form the trifluoroborate salt . Key Considerations :

- Control pH to prevent decomposition of the trifluoroborate group.

- Purify via recrystallization or column chromatography to achieve >95% purity .

Q. What safety protocols are critical when handling this compound?

Based on GHS classifications for analogous trifluoroborates:

Q. How is structural integrity confirmed after synthesis?

Analytical Methods :

- ¹H/¹³C/¹⁹F NMR : Verify substituent positions and trifluoroborate anion integrity (e.g., ¹⁹F NMR: δ −135 to −115 ppm for BF₃⁻) .

- HRMS : Confirm molecular ion peaks (e.g., [M−K]⁻) with <5 ppm error .

- Elemental Analysis : Ensure stoichiometric ratios of B, F, and K .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-fluoro and 4-(trifluoromethyl) groups impact cross-coupling efficiency?

- Electronic Effects : The electron-withdrawing trifluoromethyl group enhances oxidative addition with Pd catalysts but may reduce nucleophilicity.

- Steric Effects : The 2-fluoro substituent introduces steric hindrance, slowing transmetallation. Case Study :

| Substituent Position | Yield (%)* | Catalyst System |

|---|---|---|

| 4-CF₃, 2-F | 85 | Pd(OAc)₂, SPhos |

| 4-Me, 2-F | 92 | PdCl₂, XPhos |

| Data adapted from oxygen-promoted Suzuki reactions . | ||

| Optimization Strategy : Use bulky ligands (e.g., XPhos) to mitigate steric hindrance . |

Q. How can contradictory data on catalytic efficiency with Pd sources be resolved?

Conflicting results often arise from:

- Ligand-Catalyst Pairing : Pd(OAc)₂ with SPhos vs. PdCl₂ with XPhos.

- Base Selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics . Methodological Approach :

- Screen catalysts (e.g., Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) under standardized conditions.

- Use kinetic studies (e.g., in situ IR) to monitor intermediate formation .

Q. What strategies improve yields in sterically hindered Suzuki-Miyaura couplings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.